Benzimidazole, 4-nitro-2-(trifluoromethyl)-
Overview
Description
“Benzimidazole, 4-nitro-2-(trifluoromethyl)-” is a chemical compound with the linear formula C8H4F3N3O2 . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of “Benzimidazole, 4-nitro-2-(trifluoromethyl)-” is represented by the linear formula C8H4F3N3O2 .Chemical Reactions Analysis
“Benzimidazole, 4-nitro-2-(trifluoromethyl)-” is a halide- and amine-substituted aromatic compound. It neutralizes acids in exothermic reactions to form salts plus water .Scientific Research Applications
- Key Features of CF3-PBI-OO :
- Solubility Challenge : High molecular weights often lead to poor solubility, but CF3-PBI-OO overcomes this limitation .
- Potential Applications : CF3-Benzimidazole derivatives may find use as catalysts or ligands in organic transformations .
High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs)
Materials Science
Electrochemistry and Energy Conversion
Catalysis and Organic Synthesis
Pharmaceutical and Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “Benzimidazole, 4-nitro-2-(trifluoromethyl)-” is the proton exchange membrane fuel cells (HT-PEMFCs) . This compound is used in the synthesis of polybenzimidazoles (PBIs), which are widely used in HT-PEMFCs due to their excellent thermal properties and high proton conductivity .
Mode of Action
The compound interacts with its targets through a series of synthetic steps. A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine] (7), is synthesized starting from 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1). Polybenzimidazole CF3-PBI-OO is then prepared from 4,4’-oxybis(benzoic acid) (OBA) and tetraamine (7) using Eaton’s reagent as the solvent .
Biochemical Pathways
The compound affects the proton exchange pathway in HT-PEMFCs. The synthesized polybenzimidazole CF3-PBI-OO exhibits a high inherent viscosity and high proton conductivity . This enhances the performance of HT-PEMFCs, making them a potential alternative energy source .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties that affect its function in HT-PEMFCs. To achieve a relatively high molecular weight, the temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . The compound also requires less time to achieve a saturated phosphoric acid (PA) uptake when immersed in a 75% phosphoric acid solution at room temperature .
Result of Action
The result of the compound’s action is the enhanced performance of HT-PEMFCs. The CF3-PBI-OO membrane, with a PA uptake of 213%, demonstrated the optimal combination of properties. It exhibited a high proton conductivity of 115 mS/cm at 160 ℃ and demonstrated a peak power density of 691 mW/cm² at 160 ℃ .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and concentration. The temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . Additionally, the compound’s performance in HT-PEMFCs is influenced by the concentration of phosphoric acid in the solution .
properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHVZQKTSKYLQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163532 | |
Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |
CAS RN |
14689-51-1 | |
Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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